2-Chlorothiazole-5-carbonitrile
Overview
Description
2-Chlorothiazole-5-carbonitrile is a heterocyclic compound with the molecular formula C4HClN2S It is a derivative of thiazole, characterized by the presence of a chlorine atom at the second position and a cyano group at the fifth position of the thiazole ring
Scientific Research Applications
2-Chlorothiazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Research: It serves as a tool for studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . It is harmful if swallowed and causes serious eye damage . The safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is known that thiazole derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes for 2-Chlorothiazole-5-carbonitrile require further investigation.
Biochemical Pathways
Thiazole derivatives have been shown to impact a variety of biochemical pathways, particularly those involved in cancer cell proliferation .
Pharmacokinetics
It has been suggested that the compound has high gi absorption and is bbb permeant . Its Log Po/w (iLOGP) is 1.54, indicating its lipophilicity . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been shown to exhibit anticancer activity, suggesting that they may induce apoptosis or inhibit proliferation in cancer cells .
Action Environment
It is known that the compound should be stored at -20°c , suggesting that temperature could impact its stability.
Biochemical Analysis
Biochemical Properties
2-Chlorothiazole-5-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can affect the overall metabolic processes within the cell.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the expression of genes involved in oxidative stress response, leading to changes in the cellular redox state. Additionally, it can impact the activity of signaling molecules such as kinases and phosphatases, thereby altering cell signaling pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in conformational changes in the enzyme, affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and apoptosis.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The metabolic pathways of this compound can lead to the formation of various metabolites, which can further influence cellular function. The effects on metabolic flux and metabolite levels are significant, as they can impact the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It is transported across cell membranes through specific transporters and binding proteins . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. For instance, its accumulation in the mitochondria can affect mitochondrial function and energy production.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within the nucleus, mitochondria, or other organelles can influence its function and interactions with other biomolecules. This localization can also affect the overall cellular response to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorothiazole-5-carbonitrile can be synthesized from 2-amino-5-cyanothiazole. The synthesis involves the reaction of 2-amino-5-cyanothiazole with copper dichloride and isoamyl nitrite in acetonitrile. The reaction is carried out with vigorous stirring, and the isoamyl nitrite solution is added dropwise over 30 minutes. The reaction mixture is then allowed to react for 10 hours. After the reaction, the mixture is concentrated, dissolved in ethyl acetate, and filtered to remove insoluble materials. The organic phase is then concentrated and purified by column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chlorothiazole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states or reduced forms.
Cyclization Reactions: The cyano group can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Various substituted thiazole derivatives.
Oxidation Products: Oxidized forms of the thiazole ring.
Reduction Products: Reduced forms of the thiazole ring.
Comparison with Similar Compounds
2-Chlorothiazole-5-carbonitrile can be compared with other thiazole derivatives, such as:
- 2-Chloro-1,3-thiazole-5-carboxylic acid
- 2-Chloro-6-nitrobenzothiazole
- 2-Bromothiazole
Uniqueness:
- This compound is unique due to the presence of both chlorine and cyano groups, which confer distinct reactivity and binding properties.
- 2-Chloro-1,3-thiazole-5-carboxylic acid has a carboxylic acid group instead of a cyano group, leading to different chemical behavior and applications.
- 2-Chloro-6-nitrobenzothiazole contains a nitro group, which significantly alters its electronic properties and reactivity.
- 2-Bromothiazole has a bromine atom instead of chlorine, affecting its reactivity and potential applications.
Properties
IUPAC Name |
2-chloro-1,3-thiazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClN2S/c5-4-7-2-3(1-6)8-4/h2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFLVXULMMAKMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363321 | |
Record name | 2-Chlorothiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51640-36-9 | |
Record name | 2-Chlorothiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chlorothiazole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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